6-Amino-3-bromo-2-fluorophenol
Overview
Description
6-Amino-3-bromo-2-fluorophenol is an organic compound with the molecular formula C6H5BrFNO. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a fluoro group (-F) attached to a phenol ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromo-2-fluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method is the diazotization of 3-bromo-2-fluorophenol followed by the reduction of the resulting diazonium salt. The reaction conditions include the use of bromine and fluorine sources under controlled temperatures and pH levels.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for precise control over reaction conditions. This ensures high purity and yield of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-bromo-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reagents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Nitro compounds from oxidation reactions.
Aniline derivatives from reduction reactions.
Substituted phenols from substitution reactions.
Scientific Research Applications
6-Amino-3-bromo-2-fluorophenol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 6-Amino-3-bromo-2-fluorophenol exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
6-Amino-3-bromo-2-fluorophenol is similar to other halogenated phenols, such as 2-fluorophenol and 3-bromo-2-fluorophenol. its unique combination of amino, bromo, and fluoro groups sets it apart, providing distinct chemical properties and reactivity. Other similar compounds include:
2-Fluorophenol
3-Bromo-2-fluorophenol
4-Bromo-3-fluoro-2-hydroxyaniline
These compounds share structural similarities but differ in their functional groups and resulting chemical behavior.
Biological Activity
Overview
6-Amino-3-bromo-2-fluorophenol is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of halogenated phenols, characterized by the presence of an amino group, bromine, and fluorine atoms attached to a benzene ring. The unique structural features of this compound contribute to its reactivity and interactions with biological systems.
The molecular formula for this compound is . Its structure allows for various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form quinones.
- Reduction : The amino group can be reduced, affecting its biological activity.
- Nucleophilic Substitution : The halogen atoms can be substituted with other functional groups, influencing its pharmacological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, while the amino group facilitates hydrogen bonding with enzymes and receptors. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, which are crucial for its antimicrobial and anticancer activities.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study explored the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a new antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The IC50 values were determined to be within a range that indicates promising therapeutic potential.
- Agricultural Applications : Field trials have shown that formulations containing this compound effectively control fungal diseases in crops such as wheat and tomatoes, showcasing its dual role as both a pharmaceutical and agricultural agent.
Properties
IUPAC Name |
6-amino-3-bromo-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDCIPSZHDIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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